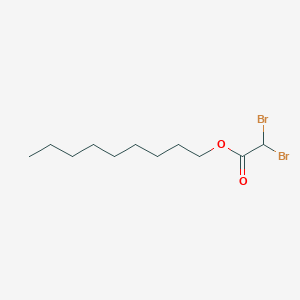
Nonyl dibromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl dibromoacetate is an organic compound with the molecular formula C11H20Br2O2. It is a derivative of dibromoacetic acid, where the hydrogen atoms of the carboxyl group are replaced by a nonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nonyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of nonyl glycolate.
Reduction Reactions: The compound can be reduced to nonyl bromoacetate using reducing agents like lithium aluminum hydride.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield dibromoacetic acid and nonanol.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products:
Substitution: Nonyl glycolate
Reduction: Nonyl bromoacetate
Hydrolysis: Dibromoacetic acid and nonanol
Scientific Research Applications
Nonyl dibromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industrial Applications: this compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of nonyl dibromoacetate involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It also inhibits specific enzymes by forming covalent bonds with their active sites, thereby blocking their catalytic activity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Nonyl dibromoacetate can be compared with other similar compounds, such as:
Nonyl bromoacetate: Similar in structure but with only one bromine atom, making it less reactive in substitution reactions.
Ethyl dibromoacetate: Contains an ethyl group instead of a nonyl group, resulting in different physical and chemical properties.
Nonyl acetate: Lacks bromine atoms, making it less reactive in chemical reactions.
Uniqueness: this compound’s unique combination of a long nonyl chain and two bromine atoms makes it highly reactive and versatile in various chemical reactions. This reactivity is not observed in similar compounds with fewer bromine atoms or shorter alkyl chains .
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, biological research, and industrial applications Its unique chemical properties and reactivity make it a valuable reagent in various chemical processes
Properties
CAS No. |
90146-90-0 |
|---|---|
Molecular Formula |
C11H20Br2O2 |
Molecular Weight |
344.08 g/mol |
IUPAC Name |
nonyl 2,2-dibromoacetate |
InChI |
InChI=1S/C11H20Br2O2/c1-2-3-4-5-6-7-8-9-15-11(14)10(12)13/h10H,2-9H2,1H3 |
InChI Key |
OUNRDEORJCFABV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















